molecular formula C16H19N3O3 B1678090 Prazitone CAS No. 2409-26-9

Prazitone

Cat. No.: B1678090
CAS No.: 2409-26-9
M. Wt: 301.34 g/mol
InChI Key: UGZAKKMLMJITLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Prazitone is synthesized through a multi-step process involving the reaction of piperidine with phenylacetic acid, followed by cyclization with urea to form the barbiturate ring. The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Prazitone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Prazitone exerts its effects by modulating neurotransmitter systems in the brain. It primarily acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a reduction in neuronal excitability and produces anxiolytic and antidepressant effects. This compound also affects serotonin and dopamine pathways, contributing to its overall therapeutic profile .

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: A barbiturate with sedative and anticonvulsant properties.

    Pentobarbital: Another barbiturate used primarily for its sedative effects.

    Secobarbital: A barbiturate with hypnotic properties.

Uniqueness of Prazitone

Unlike other barbiturates, this compound is unique in that it does not produce significant sedative effects. This makes it particularly useful as a non-sedating anxiolytic and antidepressant. Its ability to modulate multiple neurotransmitter systems also sets it apart from other barbiturates, which typically have a more limited mechanism of action .

Properties

CAS No.

2409-26-9

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

5-phenyl-5-(piperidin-2-ylmethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H19N3O3/c20-13-16(11-6-2-1-3-7-11,14(21)19-15(22)18-13)10-12-8-4-5-9-17-12/h1-3,6-7,12,17H,4-5,8-10H2,(H2,18,19,20,21,22)

InChI Key

UGZAKKMLMJITLL-UHFFFAOYSA-N

SMILES

C1CCNC(C1)CC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3

Canonical SMILES

C1CCNC(C1)CC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Prazitone;  AGN 511;  AGN-511;  AGN511

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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